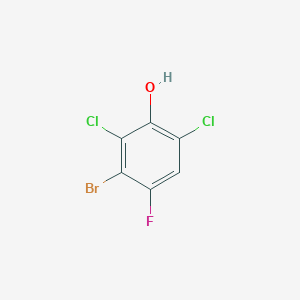

3-Bromo-2,6-dichloro-4-fluorophenol

Vue d'ensemble

Description

The compound of interest, 3-Bromo-2,6-dichloro-4-fluorophenol, is a halogenated phenol derivative. While the specific compound is not directly studied in the provided papers, related compounds with bromo, chloro, and fluoro substituents on a phenolic ring have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 3-Bromo-2,6-dichloro-4-fluorophenol.

Synthesis Analysis

The synthesis of halogenated phenolic compounds typically involves condensation reactions, as seen in the synthesis of various Schiff base compounds . These reactions often use salicylaldehyde derivatives and amines under solvent conditions, such as methanol. While the exact synthesis of 3-Bromo-2,6-dichloro-4-fluorophenol is not detailed, similar methods could potentially be applied, with appropriate precursors to introduce the desired halogen substituents.

Molecular Structure Analysis

The molecular structure of halogenated phenolic compounds is often determined using X-ray crystallography, as demonstrated in several studies . These structures reveal the planarity or non-planarity of the aromatic systems and the orientation of substituents, which can influence the compound's reactivity and interaction with other molecules. Density Functional Theory (DFT) calculations complement experimental findings by optimizing geometries and predicting electronic properties .

Chemical Reactions Analysis

Halogenated phenols can participate in various chemical reactions, including nucleophilic aromatic substitution, as seen in the synthesis of 3-fluorothiophene . The presence of halogen substituents can activate the phenolic ring towards electrophilic or nucleophilic attack, depending on the reaction conditions and the nature of the substituents. The reactivity can also be influenced by intramolecular hydrogen bonding and the acidity of the phenolic hydroxyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenolic compounds are influenced by their molecular structure. The presence of halogens can increase molecular weight, influence boiling and melting points, and affect solubility in various solvents. The electronic properties, such as HOMO-LUMO gaps, can be assessed through DFT calculations, providing insights into the compound's chemical stability and reactivity . Spectroscopic methods, including FT-IR, UV-Vis, and NMR, are used to characterize these compounds and confirm their structures . Additionally, the polarizability and hyperpolarizability properties are calculated to evaluate the potential of these compounds in nonlinear optical applications .

Applications De Recherche Scientifique

Conformational Studies

- Conformational Analysis : 3-Bromo-2,6-dichloro-4-fluorophenol has been studied for its unique molecular conformation, particularly in terms of its bisbenzylphenol structure. This compound, along with its isomers, has been analyzed to understand the skew and butterfly conformations, providing insights into molecular interactions and structure (Sindt-Josem & Mackay, 1981).

Chemical Reactions and Transformations

- Fluorination Studies : Studies on related compounds, such as 2-bromo-4,5-dimethylphenol, have explored fluorination reactions using xenon difluoride. This research helps in understanding the chemical behavior and potential applications of halogenated phenols in synthetic chemistry (Koudstaal & Olieman, 2010).

- Photoreaction Mechanisms : Investigations into the photoreaction mechanisms of compounds like 4-bromo-2-chloro-6-fluorophenol have provided insights into hydrogen-atom tunneling and photoreactivity, which are crucial for understanding the behavior of halogenated compounds under various conditions (Nanbu, Sekine, & Nakata, 2012).

Spectroscopy and Molecular Structure

- Microwave Spectroscopy : The microwave spectra of related compounds, such as 4-fluorophenol, have been analyzed, providing valuable data on molecular structures and the dynamics of internal rotations. Such studies are essential for understanding the physical and chemical properties of halogenated phenols (Larsen, 1986).

Biotransformation and Environmental Impact

- Biotransformation Studies : Research on the biotransformation of halophenols, including compounds similar to 3-Bromo-2,6-dichloro-4-fluorophenol, has been conducted to understand their environmental impact and potential degradation pathways. Such studies are crucial for assessing the ecological and health risks of these compounds (Reinscheid, Bauer, & Müller, 2004).

Radiochemistry and Medical Applications

- Radiochemical Synthesis : The synthesis of radioactively labeled phenols, such as 4-[18F]Fluorophenol, is significant in the development of radiopharmaceuticals. Understanding the synthesis and applications of such compounds can contribute to medical imaging and diagnostic techniques (Ross, Ermert, & Coenen, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Phenolic compounds like this are generally known to interact with various enzymes and receptors in the body .

Mode of Action

Phenolic compounds can act as antioxidants, enzyme inhibitors, and receptor blockers . They can also undergo various chemical reactions due to the presence of the phenolic -OH group .

Biochemical Pathways

Phenolic compounds are known to interfere with several biochemical pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

It is known that the compound has a high gi absorption and is a cyp2c9 inhibitor . The compound’s lipophilicity (Log Po/w) is 2.07, indicating its potential to cross biological membranes .

Result of Action

Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,6-dichloro-4-fluorophenol. For instance, the compound should be stored in a refrigerator to maintain its stability .

Propriétés

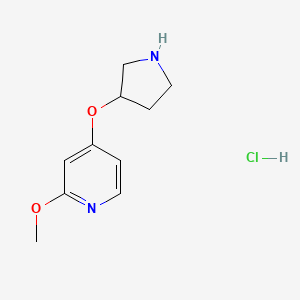

IUPAC Name |

3-bromo-2,6-dichloro-4-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2FO/c7-4-3(10)1-2(8)6(11)5(4)9/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRQLVPCTWALNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282931 | |

| Record name | Phenol, 3-bromo-2,6-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,6-dichloro-4-fluorophenol | |

CAS RN |

1807542-79-5 | |

| Record name | Phenol, 3-bromo-2,6-dichloro-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-bromo-2,6-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3028202.png)

![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)

![tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028212.png)

![[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028214.png)

![tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028215.png)